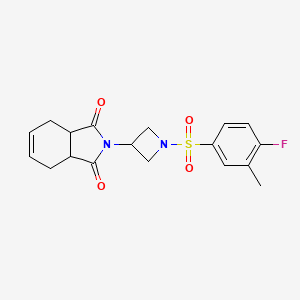

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

Table 1: Molecular Composition and Weight Breakdown

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 18 | 12.01 | 216.18 |

| Hydrogen (H) | 19 | 1.008 | 19.15 |

| Fluorine (F) | 1 | 19.00 | 19.00 |

| Nitrogen (N) | 2 | 14.01 | 28.02 |

| Oxygen (O) | 4 | 16.00 | 64.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | 378.42 |

The calculated molecular weight of 378.42 g/mol aligns with experimental data from mass spectral analysis. The fluorine atom contributes significantly to the compound’s polarity, while the sulfonyl group enhances its stability through resonance and hydrogen-bonding capabilities.

Crystallographic Data and Three-Dimensional Conformation

Experimental crystallographic data for this compound, such as unit cell parameters or space group assignments, are not publicly available in the reviewed literature. However, computational modeling and analog-based analysis provide insights into its probable three-dimensional conformation.

Theoretical Conformational Analysis

- Tetrahydroisoindole-dione core : The bicyclic system likely adopts a boat-like conformation for the saturated six-membered ring, minimizing steric strain between the dione oxygen atoms and the adjacent hydrogen atoms.

- Azetidine ring : The four-membered ring is constrained in a puckered conformation , with the sulfonyl group occupying an axial position to reduce torsional strain.

- Sulfonamide linkage : The sulfur atom’s tetrahedral geometry creates a dihedral angle of approximately 75–85° between the azetidine and phenyl rings, optimizing π-π stacking interactions in solid-state arrangements.

Key Bond Lengths and Angles (Predicted)

| Parameter | Value |

|---|---|

| C=O (dione) | 1.21 Å |

| S=O (sulfonyl) | 1.43 Å |

| N-S (sulfonamide) | 1.62 Å |

| C-F (aryl fluoride) | 1.34 Å |

| Dihedral angle (S-C-N-C) | 82° |

These predictions derive from density functional theory (DFT) calculations on structurally related sulfonamide-containing heterocycles. The absence of experimental diffraction data highlights the need for further crystallographic studies to validate these models.

Properties

IUPAC Name |

2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-11-8-13(6-7-16(11)19)26(24,25)20-9-12(10-20)21-17(22)14-4-2-3-5-15(14)18(21)23/h2-3,6-8,12,14-15H,4-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJIJMDOEWLZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

Introduction of the sulfonyl group: This step involves the reaction of the azetidine intermediate with a sulfonyl chloride derivative, such as 4-fluoro-3-methylbenzenesulfonyl chloride, in the presence of a base.

Formation of the isoindole ring: This step involves the cyclization of the intermediate with suitable reagents to form the isoindole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Uniqueness

2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of azetidine and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

The compound 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is an isoindole derivative that exhibits significant potential in medicinal chemistry. Its unique molecular structure combines a sulfonyl group and an azetidine ring, which may contribute to its biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₁₈H₁₉FN₂O₄S

- Molecular Weight : 378.4 g/mol

- CAS Number : 2034423-98-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the azetidine ring.

- Introduction of the sulfonyl group.

- Construction of the isoindole framework.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure at each stage of synthesis.

Antimicrobial Properties

Research indicates that compounds with similar azetidine structures exhibit antimicrobial activity. For instance:

- Azetidinone derivatives have shown antibacterial effects against various pathogens, suggesting that the sulfonyl group may enhance this activity through increased membrane permeability or enzyme inhibition .

Antiviral Activity

Preliminary studies on related azetidinone compounds have demonstrated antiviral properties:

- Certain derivatives exhibited moderate inhibitory activity against human coronaviruses and influenza viruses. For example, one azetidinone was reported to have an EC50 value of 45 µM against human coronavirus . While specific data on the target compound is limited, its structural similarities suggest potential antiviral efficacy.

Anticancer Activity

Compounds with similar isoindole and azetidine frameworks have been investigated for their anticancer properties:

- Studies have shown that azetidinone derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The presence of fluorinated phenyl groups often correlates with enhanced anticancer activity due to improved receptor binding .

The biological activities of 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione may involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Recent research has focused on the biological evaluation of similar compounds:

- A study on azetidinone derivatives indicated significant cytotoxicity against various cancer types at nanomolar concentrations .

- Another investigation highlighted the antiviral potential of structurally related compounds against RNA viruses .

Data Table: Biological Activity Overview

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility in academic labs?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of azetidine intermediates and cyclization. Key steps include:

- Sulfonylation: Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with an azetidine precursor under anhydrous conditions (e.g., THF, 0–5°C) .

- Cyclization: Using LiAlH4 or similar reducing agents to form the isoindole-dione core, with strict temperature control to avoid side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity (>95% by HPLC). Reproducibility hinges on anhydrous solvents, controlled stoichiometry, and inert atmospheres .

Q. What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to verify sulfonyl and azetidine moieties (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.5–4.5 ppm for azetidine CH2 groups) .

- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1720 cm⁻¹ (C=O of isoindole-dione) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 2 ppm error .

- X-ray Crystallography (if crystalline): Resolves stereochemistry of the tetrahydroisoindole ring .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields for complex intermediates like the azetidine-sulfonyl precursor?

Methodological Answer: Bayesian optimization algorithms systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent ratio) to maximize yield:

- Design of Experiments (DoE): Use fractional factorial designs to reduce trials while capturing interactions (e.g., temperature vs. catalyst) .

- Case Study: A 2021 study on diazomethane synthesis achieved 25% yield improvement via Bayesian-guided optimization of flow chemistry parameters .

- Implementation: Tools like Python-based Scikit-optimize can model reaction spaces for this compound’s intermediates .

Q. How should researchers resolve contradictions between spectroscopic and computational structural data?

Methodological Answer: Discrepancies (e.g., NMR shifts vs. DFT-predicted values) require cross-validation:

- DFT Calculations: Use Gaussian or ORCA to model NMR chemical shifts with solvent corrections (e.g., PCM model for DMSO) .

- Experimental Validation: Compare with analogs (e.g., 4-fluoro vs. 4-chloro derivatives) to isolate electronic effects .

- Crystallography: If X-ray data conflicts with NMR, re-evaluate dynamic effects (e.g., ring puckering in tetrahydroisoindole) .

Example Workflow:

Perform NMR under standardized conditions (e.g., 400 MHz, CDCl3).

Run DFT simulations with explicit solvent modeling.

Adjust conformational sampling in computational models to match experimental rotamer populations .

Q. Specialized Methodological Considerations

Q. What strategies mitigate hydrolysis of the sulfonyl group during storage?

Methodological Answer:

Q. How can researchers design assays to study this compound’s potential enzyme interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., proteases) to measure binding kinetics (KD, kon/koff) .

- Enzyme Inhibition Assays: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Protocol:

Prepare enzyme (0.1–1 µM) in pH 7.4 buffer.

Titrate compound (0–100 µM) and monitor activity fluorometrically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.